molecular formula C5H4BrN3O3 B2543933 6-Amino-3-bromo-5-nitro-pyridin-2-ol CAS No. 1935346-20-5

6-Amino-3-bromo-5-nitro-pyridin-2-ol

Cat. No.: B2543933
CAS No.: 1935346-20-5
M. Wt: 234.009
InChI Key: PCFLYUZOCFZUHZ-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a heterocyclic compound that contains a pyridine ring with three functional groups attached: an amino group, a bromo group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-hydroxy-5-nitropyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-5-nitro-pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce amino derivatives .

Scientific Research Applications

6-Amino-3-bromo-5-nitro-pyridin-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the hydroxyl group.

    2-Amino-6-bromopyridine: Similar structure but lacks the nitro group.

    2-Bromo-6-methylpyridine: Similar structure but has a methyl group instead of an amino group

Uniqueness

6-Amino-3-bromo-5-nitro-pyridin-2-ol is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds .

Biological Activity

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a pyridine derivative notable for its diverse biological activities, attributed to the presence of amino, bromo, and nitro functional groups on the pyridine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial and anti-inflammatory agent.

  • Chemical Formula : C5_5H4_4BrN3_3O3_3
  • Molecular Weight : 234.01 g/mol
  • CAS Number : 1935346-20-5

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Antibacterial Activity : The compound has shown potential as a broad-spectrum antibacterial agent, likely due to its ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties.
  • Antitumor Activity : Preliminary studies indicate that this compound may interfere with cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways:

  • Oxidative Stress Response : The compound's nitro group can undergo reduction, potentially leading to reactive intermediates that modulate oxidative stress responses in cells.
  • Signal Transduction : It may influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects in various diseases.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Mechanism References
AntibacterialInhibition of topoisomerases
Anti-inflammatoryModulation of inflammatory pathways
AntitumorInterference with cancer cell proliferation
AntioxidantReduction of oxidative stress
AntimycobacterialPotential activity against Mycobacterium species

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial species tested .

Investigation into Anti-inflammatory Properties

In another study focusing on inflammatory diseases, the compound was tested in vitro for its ability to reduce pro-inflammatory cytokine production in macrophages. Results showed a dose-dependent decrease in cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in treating inflammatory conditions .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include:

  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromo group.
  • Amination : Reacting with ammonia or amines under controlled conditions to introduce the amino group.

These synthetic routes are crucial for developing large-scale production methods aimed at pharmaceutical applications.

Properties

IUPAC Name

6-amino-3-bromo-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLYUZOCFZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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